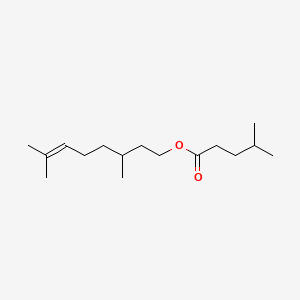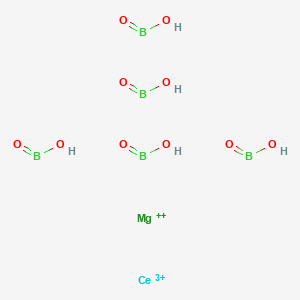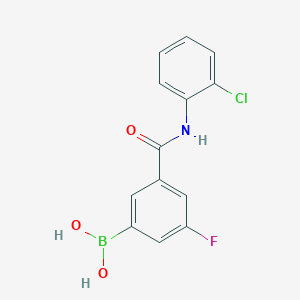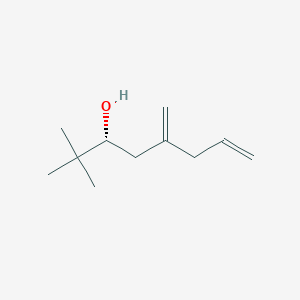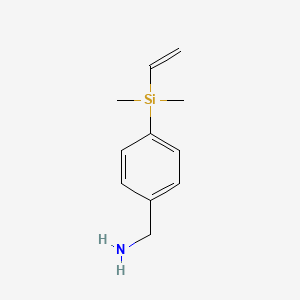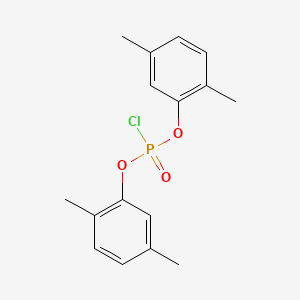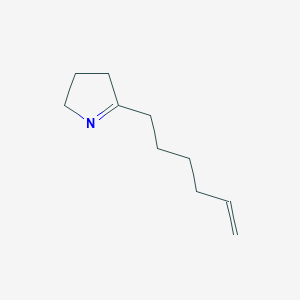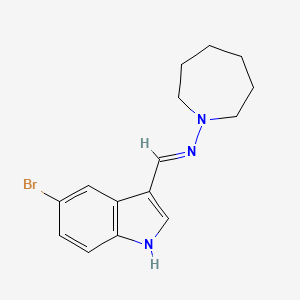
4-(1-(2-Phenylethyl)tridecyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2-diethoxyethylcyanoacetate is typically synthesized through the reaction of succinyl chloride with ethanol and potassium cyanide under basic conditions.
Industrial Production Methods
In industrial settings, the production of Ethyl 2,2-diethoxyethylcyanoacetate involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-diethoxyethylcyanoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles, such as amines and alcohols, can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Derivatives with different functional groups
Scientific Research Applications
Ethyl 2,2-diethoxyethylcyanoacetate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2,2-diethoxyethylcyanoacetate involves its ability to undergo various chemical transformations, leading to the formation of biologically active compounds. These compounds can interact with specific molecular targets, such as enzymes and receptors, to exert their effects. The pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- Ethyl cyanoacetate
- Diethyl malonate
- Ethyl acetoacetate
Comparison
Ethyl 2,2-diethoxyethylcyanoacetate is unique due to its combination of cyano and ethoxy groups, which provide distinct reactivity and versatility in organic synthesis. Compared to similar compounds, it offers a broader range of chemical transformations and applications .
Properties
CAS No. |
83898-20-8 |
|---|---|
Molecular Formula |
C26H39N |
Molecular Weight |
365.6 g/mol |
IUPAC Name |
4-(1-phenylpentadecan-3-yl)pyridine |
InChI |
InChI=1S/C26H39N/c1-2-3-4-5-6-7-8-9-10-14-17-25(26-20-22-27-23-21-26)19-18-24-15-12-11-13-16-24/h11-13,15-16,20-23,25H,2-10,14,17-19H2,1H3 |
InChI Key |
TVYBCUBLBGWIGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCC1=CC=CC=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




